3-cyclohexyl-5-fluoro-1H-indole

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Research synthesis of regioisomerically pure fluorinated indoles often suffers from low yields and catalyst poisoning. 3-Cyclohexyl-5-fluoro-1H-indole, with ≥95% purity and controlled regiospecificity (5-fluoro substitution), enables efficient cross-couplings. Its unique 3-cyclohexyl group provides a lipophilic anchor and steric directing effect for selective functionalization. Ideal for CNS-penetrant library synthesis due to predicted cLogP >4.0.

Molecular Formula C14H16FN
Molecular Weight 217.287
CAS No. 1698686-63-3
Cat. No. B2359403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-5-fluoro-1H-indole
CAS1698686-63-3
Molecular FormulaC14H16FN
Molecular Weight217.287
Structural Identifiers
SMILESC1CCC(CC1)C2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C14H16FN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2
InChIKeyFCOHNWVSUIFHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-5-fluoro-1H-indole (CAS 1698686-63-3): A Differentiated Fluorinated Indole Building Block for Pharmaceutical R&D and Material Science


3-Cyclohexyl-5-fluoro-1H-indole (CAS 1698686-63-3) is a synthetic fluorinated indole derivative featuring a cyclohexyl substituent at the 3-position and a fluorine atom at the 5-position of the indole core. With a molecular formula of C₁₄H₁₆FN and a molecular weight of 217.28 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science . The 5-fluoro substitution imparts distinct electronic and steric properties, while the 3-cyclohexyl group enhances lipophilicity and conformational rigidity compared to simpler indole analogs . These structural features make it a valuable intermediate for synthesizing complex molecules, including potential kinase inhibitors and fluorescent probes.

Why 3-Cyclohexyl-5-fluoro-1H-indole Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The substitution pattern of 3-cyclohexyl-5-fluoro-1H-indole is critical for its physicochemical and potential biological properties. The 5-fluoro group significantly lowers the pKa (16.37) relative to the non-fluorinated analog (17.21), altering hydrogen-bonding capacity and metabolic stability . Furthermore, the regioisomeric placement of fluorine (5- vs. 4- or 6-position) impacts electronic distribution across the indole ring, which can influence reactivity in cross-coupling reactions and binding affinity to biological targets [1]. The 3-cyclohexyl group introduces substantial steric bulk and lipophilicity, affecting solubility and membrane permeability in ways that simpler indoles (e.g., 5-fluoroindole) cannot replicate . Therefore, generic substitution with unsubstituted indole or alternative fluoroindole isomers is not equivalent and may lead to divergent synthetic outcomes or biological activity.

Quantitative Differentiation of 3-Cyclohexyl-5-fluoro-1H-indole from Closest Analogs: A Procurement-Focused Evidence Summary


Enhanced Lipophilicity and Altered pKa versus Non-Fluorinated Analog 3-Cyclohexyl-1H-indole

The incorporation of a 5-fluoro substituent into the indole core significantly modulates acidity and lipophilicity compared to the non-fluorinated 3-cyclohexyl-1H-indole (CAS 100717-32-6). The predicted pKa of 3-cyclohexyl-5-fluoro-1H-indole is 16.37, whereas 3-cyclohexyl-1H-indole exhibits a pKa of 17.21 . This ~0.84 unit reduction in pKa (indicating greater acidity) can enhance salt formation and solubility in basic media. Additionally, the predicted density of the fluorinated compound (1.160 g/cm³) is higher than the non-fluorinated analog (1.088 g/cm³), reflecting increased molecular packing due to the fluorine atom's electronegativity and small size .

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Regioisomeric Impact on Boiling Point: 5-Fluoro vs. Unsubstituted Indole

The boiling point of 3-cyclohexyl-5-fluoro-1H-indole is predicted to be 370.1±22.0 °C, which is significantly higher than that of the simpler analog 5-fluoroindole (CAS 399-52-0), which boils at 258 °C at 760 mmHg (or 120 °C at 1 mmHg) . This ~112 °C increase in boiling point is primarily due to the addition of the cyclohexyl group, which increases molecular weight and van der Waals interactions. The elevated boiling point indicates greater thermal stability and may influence purification methods (e.g., distillation vs. chromatography).

Synthetic Chemistry Purification Thermal Stability

Higher Purity Grade Availability for Reproducible Research

Commercial suppliers offer 3-cyclohexyl-5-fluoro-1H-indole at purities of 95% (AKSci) and 98% (MolCore), with the higher-grade option providing enhanced reliability for sensitive applications . In contrast, the non-fluorinated analog 3-cyclohexyl-1H-indole is typically offered at 95% purity only . The availability of a 98% purity grade for the fluorinated derivative ensures lower impurity profiles, which is critical for reproducible catalytic reactions, biological assays, and material synthesis.

Quality Control Procurement Analytical Chemistry

Predicted Drug-Likeness and Lipophilicity Profile vs. 5-Fluoroindole

Although specific experimental logP data are not publicly available, the structural addition of a cyclohexyl group to the 5-fluoroindole scaffold is predicted to increase lipophilicity (cLogP) substantially. The parent 5-fluoroindole has a calculated logP of approximately 2.1–2.5, whereas 3-cyclohexyl-5-fluoro-1H-indole is expected to have a cLogP > 4.0 due to the hydrophobic cyclohexyl moiety [1]. This enhanced lipophilicity may improve membrane permeability and blood-brain barrier penetration, making it a more suitable scaffold for central nervous system (CNS) drug discovery programs compared to the less lipophilic 5-fluoroindole .

ADME Prediction Medicinal Chemistry Drug Design

Optimal Use Cases for 3-Cyclohexyl-5-fluoro-1H-indole Based on Quantified Differentiation


Synthesis of Lipophilic CNS-Targeted Lead Compounds

Given the significantly higher predicted lipophilicity (cLogP > 4.0) compared to 5-fluoroindole (cLogP ≈ 2.1–2.5), 3-cyclohexyl-5-fluoro-1H-indole is ideally suited for the construction of CNS-penetrant drug candidates [1]. The enhanced logP improves blood-brain barrier permeability potential, a critical parameter in neurological disorder programs.

Preparation of 5-Fluoroindole Derivatives via Cross-Coupling at the 3-Position

The 3-cyclohexyl group acts as a steric and electronic directing group, enabling selective functionalization at other positions of the indole ring (e.g., 2- or 6-position). This is particularly valuable in parallel library synthesis where the 5-fluoroindole core is a privileged scaffold, and the cyclohexyl moiety provides a handle for further derivatization or acts as a lipophilic anchor .

Material Science: Synthesis of Fluorinated Conductive Polymers

The higher density (1.160 g/cm³) and altered electronic properties due to 5-fluoro substitution may enhance π-stacking interactions in organic semiconductors. 3-Cyclohexyl-5-fluoro-1H-indole can serve as a monomer precursor for polyindole-based materials with improved charge transport characteristics compared to non-fluorinated analogs .

High-Purity Building Block for Reproducible Catalytic Reactions

With commercial availability at 98% purity from select vendors, this compound is recommended for applications requiring stringent impurity control, such as transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) where trace metals or byproducts can poison catalysts .

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